molecular formula C17H16Cl2N2O2 B13847649 1-Benzoyl-4-(2,3-dichlorophenyl)piperazine 4-Oxide

1-Benzoyl-4-(2,3-dichlorophenyl)piperazine 4-Oxide

Cat. No.: B13847649
M. Wt: 351.2 g/mol
InChI Key: SSYBKQMHVNGVSD-UHFFFAOYSA-N
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Description

1-Benzoyl-4-(2,3-dichlorophenyl)piperazine 4-Oxide is a chemical compound with the molecular formula C17H16Cl2N2O2 and a molecular weight of 351.22714 g/mol . This compound is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical research.

Preparation Methods

The synthesis of 1-Benzoyl-4-(2,3-dichlorophenyl)piperazine 4-Oxide involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

1-Benzoyl-4-(2,3-dichlorophenyl)piperazine 4-Oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

1-Benzoyl-4-(2,3-dichlorophenyl)piperazine 4-Oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzoyl-4-(2,3-dichlorophenyl)piperazine 4-Oxide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-Benzoyl-4-(2,3-dichlorophenyl)piperazine 4-Oxide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H16Cl2N2O2

Molecular Weight

351.2 g/mol

IUPAC Name

[4-(2,3-dichlorophenyl)-4-oxidopiperazin-4-ium-1-yl]-phenylmethanone

InChI

InChI=1S/C17H16Cl2N2O2/c18-14-7-4-8-15(16(14)19)21(23)11-9-20(10-12-21)17(22)13-5-2-1-3-6-13/h1-8H,9-12H2

InChI Key

SSYBKQMHVNGVSD-UHFFFAOYSA-N

Canonical SMILES

C1C[N+](CCN1C(=O)C2=CC=CC=C2)(C3=C(C(=CC=C3)Cl)Cl)[O-]

Origin of Product

United States

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